molecular formula C11H10N4 B2442903 5-[(1S)-1-Azidoethyl]isoquinoline CAS No. 2241107-41-3

5-[(1S)-1-Azidoethyl]isoquinoline

Cat. No.: B2442903
CAS No.: 2241107-41-3
M. Wt: 198.229
InChI Key: QGLGXASWRQEMAN-QMMMGPOBSA-N
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Description

5-[(1S)-1-Azidoethyl]isoquinoline is a synthetic compound known for its unique physical and chemical properties. It belongs to the class of isoquinoline derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is commonly used in scientific experiments due to its distinct characteristics.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-[(1S)-1-Azidoethyl]isoquinoline are not well-studied. Isoquinoline, the core structure of this compound, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the isoquinoline derivative.

Cellular Effects

The cellular effects of this compound are currently unknown. Isoquinoline and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Isoquinoline and its derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Isoquinoline and its derivatives have been studied for their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Isoquinoline and its derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Isoquinoline and its derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Isoquinoline and its derivatives have been studied for their interactions with transporters and binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-understood. Isoquinoline and its derivatives have been studied for their subcellular localization and effects on activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1S)-1-Azidoethyl]isoquinoline typically involves the reaction of isoquinoline with azidoethanol under specific conditions. One common method includes the use of a catalyst such as copper(I) chloride to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-[(1S)-1-Azidoethyl]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of isoquinoline N-oxide.

    Reduction: Formation of 5-[(1S)-1-Aminoethyl]isoquinoline.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

5-[(1S)-1-Azidoethyl]isoquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving azide-alkyne cycloaddition reactions (click chemistry).

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, which lacks the azidoethyl group.

    Quinoline: A structural isomer of isoquinoline with different chemical properties.

    1-Benzylisoquinoline: A naturally occurring alkaloid with a benzyl group attached to the isoquinoline ring

Uniqueness: 5-[(1S)-1-Azidoethyl]isoquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. This makes it a valuable tool in both chemical synthesis and biological research.

Properties

IUPAC Name

5-[(1S)-1-azidoethyl]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-8(14-15-12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLGXASWRQEMAN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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